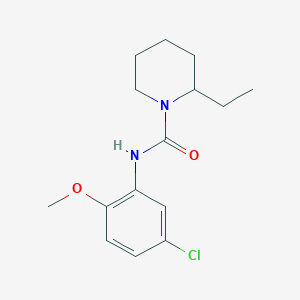![molecular formula C16H21NO2 B5326809 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine, also known as MMMP, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. MMMP is a piperidine derivative that has a methoxyphenylacryloyl group attached to its structure. This compound has shown promising results in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to have an affinity for certain receptors in the brain, such as the mu-opioid receptor.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have analgesic effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain pro-inflammatory cytokines. Additionally, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of certain ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine in lab experiments is its potential as a novel pharmacological agent. This compound has shown promising results in various studies, particularly in the field of pharmacology. Additionally, this compound has a relatively simple chemical structure, which makes it easier to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine. One potential direction is to further investigate its potential as a novel pharmacological agent. This compound has shown promising results in various studies, particularly in the field of pharmacology. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. This could lead to the development of more effective treatments for various diseases. Another future direction is to investigate the potential use of this compound in drug delivery systems. This compound has a relatively simple chemical structure, which makes it a good candidate for use in drug delivery systems. Overall, the study of this compound has the potential to lead to significant advancements in various fields, particularly in the field of pharmacology.
Synthesemethoden
The synthesis of 1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-methylpiperidine with 4-methoxyphenylacrylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of pharmacology. Studies have shown that this compound has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13-4-3-11-17(12-13)16(18)10-7-14-5-8-15(19-2)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZHWXEVBHXJA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)


![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)


![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)

